Resorcinol dibenzoate
Description
Contextualization within Resorcinol (B1680541) Derivatives Landscape
Resorcinol, or benzene-1,3-diol, is a foundational aromatic compound characterized by a benzene (B151609) ring substituted with two hydroxyl groups at the meta positions. wikipedia.org Its derivatives form a diverse class of chemicals with wide-ranging applications. The global market for resorcinol derivatives was valued at approximately USD 800 million in 2024 and is projected to reach USD 1.2 billion by 2033, growing at a CAGR of 5.5%. marketresearchintellect.com This market is driven by demand from various sectors, including cosmetics, pharmaceuticals, adhesives, and plastics. marketresearchintellect.comdatainsightsmarket.com
Resorcinol dibenzoate is a diester of resorcinol, where both hydroxyl groups have reacted with benzoic acid. This modification significantly alters the parent molecule's properties, leading to distinct applications. Other notable resorcinol derivatives include resorcinol monobenzoate, phenylethyl resorcinol, and 4-butylresorcinol, each with specific uses, such as UV stabilization and skin whitening. datainsightsmarket.comvaluates.comchemicalbook.com The landscape of resorcinol derivatives is also shaped by regulatory frameworks, such as the European Union's classification of resorcinol itself, which influences the development and use of its derivatives in consumer products. pmarketresearch.com
Historical Perspective on Resorcinol Chemistry and Derivatives
The study of resorcinol dates back to the 19th century. Austrian chemist Heinrich Hlasiwetz and his collaborator Ludwig Barth first prepared and chemically analyzed resorcinol in 1864. wikipedia.org The name "resorcinol" is derived from its connection to resin gum and its relation to orcinol. wikipedia.org Initially, resorcinol was produced by the disulfonation of benzene followed by hydrolysis, a method now largely obsolete due to environmental concerns over sulfur-containing waste. atamanchemicals.com Modern production primarily involves a multi-step process starting from the dialkylation of benzene with propylene. wikipedia.orgatamanchemicals.com
The development of resorcinol derivatives followed the understanding of resorcinol's reactivity. Its ability to undergo electrophilic substitution and condensation reactions paved the way for a vast array of derivatives. britannica.comchemicalbook.com A significant early application was in the creation of phenol-formaldehyde resins, with Bakelite being a pioneering example. britannica.com The synthesis and application of specific derivatives like this compound emerged as chemists explored esterification reactions to modify the properties of phenolic compounds for various industrial uses, including as stabilizers and intermediates. google.comgoogle.com
Significance and Research Rationale of this compound
The primary significance of this compound lies in its application as a light stabilizer, particularly in plastics and resins. google.comwho.int Its aromatic structure allows it to absorb ultraviolet (UV) radiation, thereby protecting the polymer matrix from degradation. This property is crucial for extending the lifespan and maintaining the integrity of materials exposed to sunlight.
Research into this compound and its related compounds is driven by the continuous need for more effective and specialized polymer additives. e-bookshelf.deresearchgate.net Studies often focus on optimizing its performance in various polymer systems and exploring its role in more complex formulations. For instance, it has been investigated for its utility in combination with other stabilizers to achieve synergistic effects. google.com Furthermore, the synthesis of this compound and its analogs serves as a model for understanding esterification reactions involving polyhydroxy aromatic compounds and for developing novel derivatives with tailored properties. google.comresearchgate.net The compound also serves as an important intermediate in organic synthesis. lookchem.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C20H14O4 | tcichemicals.com |
| Molecular Weight | 318.329 g/mol | lookchem.com |
| Appearance | White to almost white crystalline powder | tcichemicals.comlookchem.com |
| Melting Point | 115-118 °C | tcichemicals.comlookchem.com |
| Boiling Point | 478.399 °C at 760 mmHg | lookchem.com |
| Density | 1.242 g/cm³ | lookchem.com |
| Solubility | Soluble in Acetone | lookchem.com |
| CAS Number | 94-01-9 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-benzoyloxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(22)16-10-5-2-6-11-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQGLJRNDJRARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883282 | |
| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-01-9 | |
| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Bis(benzoyloxy)benzene | |
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| Record name | Resorcinol dibenzoate | |
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| Record name | Resorcinol dibenzoate | |
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| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
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| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
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| Record name | m-phenylene dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,3-BIS(BENZOYLOXY)BENZENE | |
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Synthetic Methodologies and Reaction Pathways of Resorcinol Dibenzoate
Established Synthetic Routes to Resorcinol (B1680541) Dibenzoate
The principal and most established method for synthesizing resorcinol dibenzoate is through the esterification of resorcinol, a process known as acylation. This pathway involves the reaction of resorcinol's two hydroxyl groups with an acylating agent.
Acylation Reactions
Acylation reactions are fundamental to the formation of this compound. These reactions can be performed using various acylating agents and catalysts, with a significant focus on direct benzoylation using benzoic acid, which is considered an environmentally favorable option as it only coproduces water. academie-sciences.fr
The direct acylation of resorcinol with benzoic acid is a key synthetic route. academie-sciences.fr This reaction involves the esterification of the hydroxyl groups of resorcinol with the carboxyl group of benzoic acid. The reaction network can be complex; the primary reaction is the reversible O-benzoylation of resorcinol to first yield resorcinol monobenzoate. academie-sciences.fr Further acylation of the monobenzoate leads to the formation of this compound. In some studies, this compound has been identified as a by-product in reactions aiming for other molecules, such as 2,4-dihydroxybenzophenone, which is formed via a consecutive Fries rearrangement of the monobenzoate intermediate. academie-sciences.fr The synthesis of 2',4'-dihydroxyacetophenone, a related compound, is often prepared through the acylation of resorcinol with acetic acid, highlighting the versatility of resorcinol as a starting material in acylation processes. researchgate.net
To facilitate the acylation of resorcinol, various catalytic systems have been explored. Heterogeneous solid acid catalysts are of particular interest due to their potential for reusability and reduced environmental impact compared to traditional homogeneous catalysts like zinc chloride. academie-sciences.frresearchgate.net Among these, acid-treated clays (B1170129) have shown significant promise. academie-sciences.fr
Acid-treated montmorillonite (B579905) clays have been successfully employed as heterogeneous catalysts for the liquid-phase acylation of resorcinol with benzoic acid. academie-sciences.fracademie-sciences.fr These clays, which are low-cost and widely available materials, can be activated through acid treatment (e.g., with hydrochloric acid or sulfuric acid) to enhance their catalytic properties. academie-sciences.frscience.govmdpi.com Studies using montmorillonite samples from the K series (K5, K10, K20, K30) found that the catalytic activity was proportional to the aluminum content in the samples. academie-sciences.fracademie-sciences.fr
The performance of these clay catalysts is influenced by their preparation and textural properties. For instance, modifying natural bentonite (B74815) with acid treatments can improve conversion rates in esterification reactions. mdpi.com The table below summarizes the characteristics of some montmorillonite clay catalysts used in such reactions.
| Catalyst Sample | SiO₂/Al₂O₃ Ratio | Fe₂O₃ (wt%) | Other Oxides (wt%) |
| K5 | 4.8 | 3.5 | 5.0 |
| K10 | 6.0 | 2.5 | 4.0 |
| K30 | 12.0 | 1.0 | 2.0 |
| Data sourced from a study on the acylation of 1,3-dihydroxybenzene with benzoic acid. academie-sciences.fr |
The catalytic activity of acid-treated montmorillonite clays is primarily attributed to their Brønsted acidity. academie-sciences.fracademie-sciences.fr This acidity is generated by the interaction of water molecules with Lewis acid sites, specifically Al³⁺ ions, within the clay structure. academie-sciences.fracademie-sciences.fr The presence of water is therefore crucial; the removal of this water through thermal pre-treatment of the clays leads to a significant decrease in Brønsted acidity and, consequently, a reduction in catalytic activity. academie-sciences.fracademie-sciences.fr
Infrared spectroscopy studies using pyridine (B92270) as a probe molecule have confirmed the presence of both Brønsted and Lewis acid sites on these clays. academie-sciences.fracademie-sciences.fr The intensity of the infrared band at 1545 cm⁻¹, which corresponds to Brønsted sites, is higher in samples with greater catalytic activity. academie-sciences.fracademie-sciences.fr This highlights that water retained in the clay is responsible for generating the catalytically active Brønsted sites necessary for the acylation reaction to proceed efficiently. academie-sciences.fracademie-sciences.fr
In the context of resorcinol acylation, regioselectivity can refer to either O-acylation (ester formation) or C-acylation (ketone formation, a Friedel-Crafts reaction). For the synthesis of this compound, the reaction is an exhaustive O-acylation of both hydroxyl groups.
However, competing C-acylation reactions are possible. Studies on the biocatalytic acylation of resorcinol derivatives using acyltransferases have shown high chemo- and regioselectivity, with the acyl group being exclusively added to the carbon at the 4-position (para to one hydroxyl group and ortho to the other). acs.org In chemical syntheses using adipic acid and a ZnCl₂ catalyst, the ketone group was also found to occupy the 4-position. ajptr.com
In the benzoylation of resorcinol over acid-treated clays, the reaction mechanism consists of a direct O-benzoylation to form resorcinol monobenzoate, with no primary formation of the C-benzoylation product. academie-sciences.fracademie-sciences.fr The C-acylated product, 2,4-dihydroxybenzophenone, is formed exclusively through the subsequent Fries rearrangement of the monobenzoate ester. academie-sciences.fracademie-sciences.fr Therefore, the formation of this compound is favored by conditions that promote the second O-acylation step over the rearrangement of the monobenzoate intermediate.
Catalytic Approaches in Benzoylation
Synthesis via Resorcinol and 4-nitro-benzoyl chloride
A known method for synthesizing derivatives of 4-nitro-benzoates involves the reaction of resorcinol with 4-nitro-benzoyl chloride. ipindexing.comresearchgate.net In this procedure, resorcinol is dissolved in an ethanolic solution of sodium hydroxide. ipindexing.comresearchgate.net The subsequent addition of 4-nitro-benzoyl chloride to this solution initiates the reaction, leading to the formation of the corresponding dibenzoate product. ipindexing.comresearchgate.net This straightforward synthesis has been reported to be easy to perform. ipindexing.comresearchgate.net The resulting products can be collected and their purity verified using techniques like Thin Layer Chromatography (TLC). researchgate.net
Dihydro-β-resorcylic Acid Derivatives as Starting Materials
Dihydro-β-resorcylic acid derivatives serve as viable starting materials for the synthesis of β-resorcylic acid derivatives. google.com These starting materials are synthetically accessible. google.com One method for their preparation involves the condensation of α,β-unsaturated carboxylic acid esters with β-keto-esters. google.com Another approach is the condensation of malonates with α,β-unsaturated ketones. google.com The aromatization of dihydro-β-resorcylic acid esters can be achieved by heating them with acetic anhydride (B1165640) and sulfuric acid to form diacetates, which are then hydrolyzed. google.com However, this process can be hampered by the accessibility of the initial materials and the need for extra synthesis steps. google.com
A process has been developed for preparing β-resorcylic acid derivatives by reacting a diketene (B1670635) with β-ketocarboxylic acid derivatives in the presence of an alkaline earth metal compound. google.com
Condensation reactions are fundamental in the synthesis of various resorcinol derivatives. For instance, the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester, is a widely used method for synthesizing coumarins, and it proceeds with simple substrates to give excellent yields. rsc.org The reaction of resorcinol with ethyl acetoacetate (B1235776) to produce 7-hydroxy-4-methylcoumarin is a classic example. rsc.org
Furthermore, resorcinarenes, which are macrocyclic compounds, are obtained through the condensation reaction of resorcinol and an aldehyde. researchgate.net This cyclocondensation is aided by the presence of phenolic hydroxyl groups which act as electro-donating groups. researchgate.net A specific example is the one-pot synthesis of calix google.comresorcinarenes from 2-methylresorcinol (B147228) and various benzaldehyde (B42025) derivatives, using hydrochloric acid as a catalyst and ethanol (B145695) as a solvent. researchgate.net Similarly, the reaction between resorcinol and 1,5-pentanedial can lead to a double-cyclic oligomer known as noria through a reversible condensation process where an oligomer acts as a key intermediate. bohrium.com
The Claisen-Schmidt condensation reaction is another valuable tool. It is employed in the synthesis of 4-alkylresorcinol, where 4-acetylresorcinol and an alkyl aldehyde react to form an intermediate, which is then reduced. google.com
Novel Synthetic Approaches and Derivatization Strategies
The development of new synthetic methods and strategies for creating derivatives of resorcinol is an active area of research, driven by the quest for compounds with enhanced properties and specific applications.
Development of New Resorcinol Derivatives
Researchers are focused on synthesizing new resorcinol derivatives with high yields. jmchemsci.comjmchemsci.com One approach involves a two-step process starting with a precursor material. jmchemsci.comjmchemsci.com The first step is a reaction with acetic acid and zinc dichloride as a catalyst. jmchemsci.comjmchemsci.com In the second step, the product reacts with chloroacetic acid using sodium hydroxide, followed by conversion of the carboxyl group to an acid chloride with thionyl chloride (SOCl2). jmchemsci.comjmchemsci.com This acid chloride can then be reacted with various amino drugs to produce new compounds. jmchemsci.comjmchemsci.com
Another strategy involves the esterification of resorcinol at the 4-position with different functional groups, such as L-ascorb-6-yl, ethyl, and glyceryl, linked via alkyl chains of varying lengths. mdpi.com This has led to the synthesis of twelve new resorcinol derivatives, whose structures were confirmed by Nuclear Magnetic Resonance (NMR). mdpi.com
The synthesis of flavonoid derivatives from 4,6-diacetyl resorcinol has also been explored through condensation with aromatic aldehydes. mdpi.com
| Starting Material | Reagents | Product Type |
| Resorcinol | Acetic acid, Zinc dichloride, Chloroacetic acid, SOCl2, Amino drugs | Di-substituted pharmaceutical compounds |
| Resorcinol | L-ascorb-6-yl, ethyl, or glyceryl groups with varying alkyl chains | Esterified resorcinol derivatives |
| 4,6-diacetyl resorcinol | Aromatic aldehydes | Bischalcones and flavonoid derivatives |
Synthesis for Specific Applications (e.g., Antimicrobial)
The synthesis of resorcinol derivatives is often tailored for specific biological activities, such as antimicrobial effects. For example, a series of bischalcone derivatives were synthesized from 4,6-diacetyl resorcinol by condensation with various aromatic aldehydes to evaluate their antibacterial potential. mdpi.com Several of these compounds demonstrated good antibacterial activity. mdpi.com Oxidative cyclization of some of the bischalcones resulted in compounds with considerable activity. mdpi.com
In another study, new derivatives of resorcinol were prepared through an acylation reaction. jmchemsci.comjmchemsci.com The antimicrobial susceptibility of some of these synthesized compounds was tested against bacterial strains, including one gram-positive (Staphylococcus aureus) and one gram-negative (Klebsiella pneumonia) bacteria, using the well diffusion method. jmchemsci.comjmchemsci.com
Furthermore, the synthesis of 4-nitro-benzoate derivatives has been undertaken to evaluate their potential antimicrobial and disinfectant properties. researchgate.net
Reaction Mechanism Elucidation through Theoretical Investigations
Theoretical investigations play a crucial role in understanding the reaction mechanisms involved in the synthesis of resorcinol derivatives. Density Functional Theory (DFT) has been employed to study the single addition reactions during the synthesis of resorcinol-furfural resin, providing insights to guide the selection of appropriate reaction conditions. acs.org
For the acylation reaction of resorcinol, theoretical studies have been conducted to determine the most probable reaction pathway. jmchemsci.comjmchemsci.comresearchgate.net By suggesting and examining different transition states, calculations have shown that the acylation reaction preferentially occurs at the para position of the aromatic ring, leading to a high yield of the corresponding product. jmchemsci.comjmchemsci.comresearchgate.net These theoretical investigations often utilize semi-empirical methods like PM3 to calculate geometrical structures and analyze the energetic and electronic characteristics of the suggested transition states. jmchemsci.comjmchemsci.com
Theoretical calculations have also been used to describe the reaction pathways for the formation of o-quinomethide derivatives of resorcin google.comarene from alkoxybenzyl derivatives. nih.gov These studies calculate the activation energies for both the forward and backward reactions and propose a reaction mechanism based on the calculated pathways. nih.gov The reactivity of the resulting o-quinomethide with various nucleophiles has also been investigated through these theoretical models. nih.gov
| Theoretical Method | Investigated Reaction | Key Findings |
| Density Functional Theory (DFT) | Addition reactions in resorcinol-furfural resin synthesis | Guided selection of reaction conditions. acs.org |
| Semi-empirical methods (PM3) | Acylation of resorcinol | The reaction is favored at the para position. jmchemsci.comjmchemsci.comresearchgate.net |
| Nudged elastic band method, GFN2-xTB, DFT | Formation of o-quinomethide derivatives of resorcin google.comarene | Elucidated reaction pathways and activation energies. nih.gov |
Proposed Transition States in Acylation
The acylation of resorcinol is a key reaction in the formation of its derivatives. Theoretical investigations into this reaction propose various transition states to determine the most probable pathway. jmchemsci.com Studies have examined different transition states to understand the energetic and electronic characteristics that dictate the reaction's course. jmchemsci.com Calculations often show that acylation preferentially occurs at the para position of the aromatic ring, leading to a high yield of the corresponding product. jmchemsci.comjmchemsci.com This preference is attributed to the stabilization of the transition state leading to the para-substituted product. The investigation of these transition states is crucial for optimizing reaction conditions and improving the yield of desired products. jmchemsci.com
While early theories suggested that enzyme-catalyzed reactions, such as the acylation of resorcinol, are accelerated mainly by the stabilization of transition states, it is now understood that efficient catalysis is more complex. acs.org For instance, acyltransferases can catalyze the acylation of resorcinol using activated acetic acid esters. acs.org
Semi-empirical Methods for Geometrical Structures
Semi-empirical methods, such as PM3, are employed to calculate the geometrical structures of resorcinol and its derivatives. jmchemsci.com These methods provide a balance between computational cost and accuracy, making them suitable for studying large molecules and reaction pathways. nih.govrsc.org By calculating the geometrical structures, researchers can investigate different suggested transition states and determine the most probable one based on energetic and electronic properties. jmchemsci.com These calculations help in understanding the reaction mechanism at a molecular level. jmchemsci.com
Modern semi-empirical methods like PM7 have been developed to expand the applicability and accuracy of these calculations, using experimental and high-level ab initio data for parameterization. nih.gov These methods are essential for optimizing geometries and calculating forces on atoms, which is a critical step in determining intermolecular interaction energies. nih.gov
Analytical Characterization of Synthesized this compound and Derivatives
The characterization of newly synthesized this compound and its derivatives is essential to confirm their structure and purity. This is achieved through a combination of spectroscopic, chromatographic, and other analytical techniques.
Spectroscopic Techniques (FT-IR, 1H-NMR, UV-Vis)
Spectroscopic methods are fundamental in the structural elucidation of resorcinol derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the synthesized compounds. For instance, in derivatives of resorcinol, characteristic peaks corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-nitrogen (C-N) stretching vibrations can be observed. jmchemsci.comsaspublishers.com
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: 1H-NMR provides detailed information about the proton environment in the molecule, confirming the arrangement of atoms and the success of the synthesis. jmchemsci.comsaspublishers.commdpi.com Chemical shifts are calculated and compared with experimental data to validate the structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. saspublishers.comugm.ac.id The absorption maxima can indicate the extent of conjugation and the presence of chromophoric groups. saspublishers.com For example, C-methylcalix who.intresorcinaryl octabenzoate shows a maximum absorption in the UV-B range at 282 nm. ugm.ac.id
Table 1: Spectroscopic Data for a Resorcinol Derivative
| Technique | Observed Peaks/Signals | Reference |
|---|---|---|
| FT-IR | 3371.78 cm⁻¹ (Ar-OH), 2958 cm⁻¹ (-CH₃) | saspublishers.com |
| ¹H-NMR | δ 1.95 ppm (s, 6H, CH₃), δ 6.1-6.5 ppm (d, 16 ArH), δ 8.725 ppm (s, 4H OH) | saspublishers.com |
| UV-Vis | λmax = 282 nm (in UV-B range) | ugm.ac.id |
Chromatographic Analysis (HPLC, TLC)
Chromatographic techniques are employed to separate and purify the synthesized compounds, as well as to monitor the progress of a reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of resorcinol and its derivatives. who.intugm.ac.id It is used to determine the purity of the synthesized compounds and to quantify their amounts in various formulations. ugm.ac.id Optimized HPLC methods can be developed for the simultaneous analysis of resorcinol and its related compounds. ugm.ac.id
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary idea of the purity of the products. jmchemsci.comsaspublishers.com The development of reactions is often monitored by observing the disappearance of starting materials and the appearance of product spots on a TLC plate. jmchemsci.comsaspublishers.com
Table 2: Chromatographic Methods for Resorcinol Analysis
| Technique | Application | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| HPLC | Quantitative analysis of resorcinol and 4-n-butyl resorcinol | Methanol:Acetonitrile (B52724) (50.0%:18.1%) | UV | ugm.ac.id |
| TLC | Monitoring reaction progress | Hexane:Ethyl acetate (B1210297) (8:2 v/v) | UV light | saspublishers.com |
Elemental Analysis and Thermogravimetric Analysis
Elemental Analysis: This technique determines the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. The experimental percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's identity. saspublishers.comrsc.orgresearchgate.net
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the synthesized compounds. saspublishers.comrsc.org It measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns and thermal stability. nasa.gov For example, TGA of a silane (B1218182) polymer containing resorcinol showed a gradual weight loss above 200°C in air. nasa.gov
Advanced Applications and Performance in Polymeric Materials
Integration within Resorcinol-Formaldehyde Resins and Related Polymers
Resorcinol-Formaldehyde (RF) resins are thermosetting polymers formed through the condensation polymerization of resorcinol (B1680541) and formaldehyde (B43269). nih.gov These resins are renowned for their high strength, durability, and exceptional water and weather resistance, making them critical adhesives in structural wood products, such as glulam beams and marine plywood. nih.govstanford.edu The chemistry involves an electrophilic substitution reaction where formaldehyde bridges connect resorcinol molecules, creating a rigid, highly crosslinked three-dimensional network. e-bookshelf.destanford.edu
While resorcinol is the foundational monomer of RF resins, resorcinol dibenzoate is not typically integrated as a co-monomer in the polymerization process itself. Its primary role in polymer science is that of a UV stabilizing additive rather than a structural component in thermoset resins. businesswire.com However, the durability of products that utilize RF resins can be enhanced by protecting adjacent materials or coatings. For instance, a thermoplastic coating containing this compound could be applied over a wood structure bonded with an RF adhesive to provide a comprehensive system resistant to both structural failure and surface photodegradation.
In some advanced polymer systems, RF has been used in novel ways, such as an additive to reduce the crystallinity of starch-based biopolymers by forming an interlocking network that hinders the reorganization of starch macromolecules. mdpi.com This demonstrates the versatility of RF chemistry, though the direct incorporation of this compound into the RF matrix as a stabilizer is not a conventional application. The stability of such composite systems relies on the properties of each individual polymeric component.
| Component | Chemical Identity | Function in System |
| Monomer 1 | Resorcinol | Aromatic diol, provides reactive sites for crosslinking. |
| Monomer 2 | Formaldehyde | Crosslinking agent, forms methylene (B1212753) bridges. |
| Catalyst | Acid or Base | Controls the rate and mechanism of polycondensation. |
| Resulting Polymer | Resorcinol-Formaldehyde Resin | Thermosetting adhesive with high bond strength and durability. |
| This table outlines the fundamental components for the synthesis of Resorcinol-Formaldehyde (RF) resins. e-bookshelf.denih.gov |
Chemically Bonded this compound in Polymer Matrices
A significant challenge with additive stabilizers is their potential to migrate out of the polymer matrix over time, reducing long-term effectiveness. byggemiljo.no A sophisticated approach to overcome this limitation is to chemically bond the stabilizer moiety directly to the polymer backbone. This creates a permanent, non-migrating stabilization system.
Detailed research has demonstrated the synthesis of weatherable polymers by first creating a monomer from resorcinol monobenzoate, which is then polymerized. yok.gov.tr In one pathway, resorcinol monobenzoate is reacted with methacryloyl chloride to produce the monomer 3-(Methacryloyloxy) Phenyl Benzoate (B1203000). yok.gov.tr This monomer, which contains the latent UV-absorbing resorcinol ester group, can then be homopolymerized or copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA). yok.gov.tr
The resulting copolymers have the UV-stabilizing precursor built directly into their side chains. Upon exposure to sunlight, these pendant groups undergo the photo-Fries rearrangement to form hydroxybenzophenone structures, providing durable, non-leaching protection. yok.gov.trrit.edu The concentration of the functional monomer can be adjusted to control the level of UV protection in the final polymer.
| Polymer Composition (% Functional Monomer with MMA) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 10% | 15,200 | 1.83 |
| 20% | 14,300 | 1.76 |
| 30% | 13,100 | 1.68 |
| 100% (Homopolymer) | 10,500 | 1.55 |
| This table presents characterization data for copolymers of 3-(Methacryloyloxy) Phenyl Benzoate and Methyl Methacrylate (MMA), showing how the incorporation of the resorcinol-based monomer affects polymer properties. Data sourced from Dutağacı, 2008. yok.gov.tr |
Future Directions in Polymer Science with this compound
The demand for high-performance, durable polymers continues to grow across sectors like automotive, construction, and packaging, driving innovation in polymer additives. amcorplastics.com For this compound and its derivatives, future research and development are focused on several key areas.
One promising trend is the creation of new, higher-molecular-weight UV absorbers based on dibenzoyl resorcinol structures to reduce volatility and improve compatibility with high-performance thermoplastics. google.com The development of "smart" materials that respond to their environment is another exciting frontier. Photoreactive liquid crystalline polymers that utilize the photo-Fries rearrangement to induce optical anisotropy when exposed to polarized light represent a potential application in advanced optics and data storage. sigmaaldrich.com
Furthermore, there is a growing emphasis on sustainability. Resorcinol can be derived from renewable resources, making it a candidate for creating bio-based amorphous polyesters with inherent thermal stability and weatherability for coating and packaging applications. researchgate.net The continued development of polymerizable UV absorbers, as detailed in the previous section, will be crucial for creating next-generation polymers with built-in, permanent protection, extending the service life of materials and contributing to a more sustainable life cycle. yok.gov.tramcorplastics.com As material standards become more stringent, particularly for outdoor applications, the unique self-stabilizing properties of resorcinol benzoate systems will ensure their continued relevance in advanced polymer science. businesswire.com
Environmental Fate and Degradation Studies
Environmental Pathways of Resorcinol (B1680541)
Once released into the environment, the degradation of the resorcinol component is influenced by various biotic and abiotic factors. It is considered readily biodegradable under aerobic conditions. who.int
Biodegradation Processes
Biodegradation is a primary mechanism for the removal of resorcinol from soil and water. This process can occur under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions, involving different microbial communities and metabolic pathways.
In the presence of oxygen, resorcinol is effectively degraded by various microorganisms, including bacteria and fungi. nih.govsemanticscholar.org Studies using activated sludge have demonstrated the rapid aerobic biodegradation of resorcinol. For instance, the fungus Penicillium chrysogenum has shown the ability to degrade resorcinol, and this degradation can be enhanced by the presence of other phenolic compounds like phenol (B47542). nih.gov Aerobic degradation pathways typically involve hydroxylation and subsequent cleavage of the aromatic ring, leading to simpler organic acids that can be utilized in central metabolic pathways.
Under anaerobic conditions, such as in sediments, groundwater, and certain wastewater treatment systems, a distinct set of microbial processes governs the breakdown of resorcinol. tudelft.nlnih.gov Unlike many other aromatic compounds that are initially attacked reductively, the anaerobic degradation of resorcinol by certain bacteria proceeds through an initial oxidative step. nih.govnih.gov
A key organism studied for its role in the anaerobic degradation of resorcinol is the denitrifying bacterium Azoarcus anaerobius. nih.govnih.gov This obligate anaerobe can utilize resorcinol as its sole source of carbon and energy in a process linked to nitrate (B79036) respiration. nih.govnih.gov The enzymes involved in this pathway are inducible, meaning they are synthesized by the bacterium in the presence of resorcinol. nih.gov
The strategy for anaerobic degradation of resorcinol in nitrate-reducing bacteria like Azoarcus anaerobius is unique. nih.gov While the anaerobic breakdown of many aromatic compounds begins with a reductive attack to destabilize the aromatic ring, the pathway for resorcinol in these organisms starts with an oxidative reaction. nih.govnih.gov This oxidative strategy is energetically more favorable in the presence of high-potential electron acceptors like nitrate. nih.govscispace.com In contrast, fermenting bacteria may utilize a reductive pathway. asm.org This difference in strategy highlights how the available electron acceptors in an environment can dictate the specific biochemical pathways used by microorganisms. nih.gov
The initial step is a hydroxylation of the resorcinol molecule. nih.gov This is followed by a second oxidation, which prepares the ring for cleavage without the need for oxygenases, enzymes that are dependent on molecular oxygen. nih.gov
The anaerobic degradation of resorcinol by Azoarcus anaerobius proceeds through a series of well-defined intermediate compounds. nih.gov
Initial Hydroxylation: The first step is the hydroxylation of resorcinol at position 4, converting it into Hydroxyhydroquinone (1,2,4-trihydroxybenzene). nih.govnih.gov
Oxidation to Quinone: The Hydroxyhydroquinone is then oxidized to 2-Hydroxy-1,4-benzoquinone (B196085) (often referred to as hydroxybenzoquinone). nih.gov
These initial oxidative steps destabilize the aromatic ring, facilitating its subsequent cleavage and metabolism into simpler compounds like acetate (B1210297) and malate (B86768), which can be fully mineralized. uni-konstanz.de
**Table 1: Key Enzymes and Reactions in Anaerobic Resorcinol Degradation by *Azoarcus anaerobius***
| Step | Reactant | Key Enzyme (inferred) | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Resorcinol | Resorcinol Hydroxylase | Hydroxyhydroquinone | Oxidative Hydroxylation |
| 2 | Hydroxyhydroquinone | HHQ Dehydrogenase | 2-Hydroxy-1,4-benzoquinone | Oxidation |
Data sourced from studies on Azoarcus anaerobius. nih.govnih.gov
Table 2: Comparison of Aerobic vs. Anaerobic Degradation Initiation of Aromatic Rings
| Condition | General Strategy | Initial Attack on Ring | Example Organism (for Resorcinol) |
|---|---|---|---|
| Aerobic | Oxidative | Oxygenase-mediated hydroxylation | Penicillium chrysogenum nih.gov |
| Anaerobic (Denitrifying) | Oxidative | Hydroxylase-mediated hydroxylation | Azoarcus anaerobius nih.gov |
| Anaerobic (Fermenting) | Reductive | Reductase-mediated dearomatization | Not specified for Azoarcus asm.org |
Anaerobic Degradation Pathways
Enzymatic Mechanisms (e.g., Resorcinol Hydroxylase, Hydroxyhydroquinone Dehydrogenase)
The anaerobic biodegradation of resorcinol, a primary breakdown product of resorcinol dibenzoate, is initiated by a unique oxidative mechanism rather than a reductive one, particularly in nitrate-reducing bacteria. This pathway involves key enzymes that transform the aromatic ring, making it susceptible to further breakdown.
The obligate anaerobic betaproteobacterium Azoarcus anaerobius serves as a model organism for studying this process. It utilizes resorcinol as its sole carbon source under nitrate-respiring conditions nih.gov. The degradation begins with an oxidative attack on the stable aromatic ring nih.gov.
Resorcinol Hydroxylase: The first step is the hydroxylation of resorcinol at position 4, a reaction catalyzed by the enzyme resorcinol hydroxylase . This enzymatic action converts resorcinol into the central intermediate 1,2,4-trihydroxybenzene, also known as hydroxyhydroquinone (HHQ) nih.govresearchgate.net. This reaction is a critical step that destabilizes the aromatic structure nih.gov. Resorcinol hydroxylase is an inducible, membrane-bound enzyme that belongs to the dimethyl sulfoxide (B87167) (DMSO) reductase family of molybdenum-containing enzymes researchgate.net.
Hydroxyhydroquinone Dehydrogenase: Following the initial hydroxylation, the intermediate HHQ is oxidized by a membrane-associated hydroxyhydroquinone dehydrogenase . This enzyme converts HHQ to 2-hydroxy-1,4-benzoquinone d-nb.infod-nb.info. This step is linked to nitrate respiration and results in the first non-aromatic intermediate of the pathway, which is then further metabolized to compounds like acetate and malate nih.govuni-konstanz.de. A similar oxidative pathway has been observed in other bacteria, such as Thauera aromatica, which degrades related compounds via the HHQ intermediate uni-konstanz.ded-nb.infonih.gov.
| Enzyme | Substrate | Product | Bacterial Species Example | Reference |
|---|---|---|---|---|
| Resorcinol Hydroxylase | Resorcinol (1,3-dihydroxybenzene) | Hydroxyhydroquinone (1,2,4-trihydroxybenzene) | Azoarcus anaerobius | nih.gov |
| Hydroxyhydroquinone Dehydrogenase | Hydroxyhydroquinone (1,2,4-trihydroxybenzene) | 2-Hydroxy-1,4-benzoquinone | Azoarcus anaerobius | d-nb.info |
Gene Clusters and Regulatory Mechanisms in Degradation
The complex enzymatic machinery required for the anaerobic degradation of resorcinol is encoded by specific gene clusters that are tightly regulated. Research into organisms like Azoarcus anaerobius and Thauera aromatica has elucidated the genetic basis for this metabolic capability.
In Azoarcus anaerobius, the genes responsible for resorcinol degradation are organized into a distinct cluster researchgate.net. This cluster contains the genes encoding the key enzymes for the initial reactions, including rehLS for resorcinol hydroxylase and btdLS for hydroxyhydroquinone dehydrogenase nih.gov. The entire pathway is organized into five transcriptional units, three of which are inducible by the presence of resorcinol nih.govnih.gov.
The regulation of this pathway is controlled by two nearly identical bacterial enhancer-binding proteins (bEBPs), named RedR1 and RedR2 nih.gov. These regulators share 97% sequence identity and are believed to form heterodimers to become active. Their activation appears to be triggered by hydroxybenzoquinone, a downstream metabolite of the pathway, ensuring that the enzymatic machinery is synthesized only when the substrate is available for metabolization nih.gov.
A similar genetic organization is found in Thauera aromatica for the degradation of related aromatic compounds like 3,5-dihydroxybenzoate (B8624769), which also proceeds through the central intermediate hydroxyhydroquinone researchgate.net. Although the gene clusters in T. aromatica show homology to those in A. anaerobius, their specific organization differs, suggesting distinct evolutionary pathways for acquiring this metabolic function researchgate.net.
| Bacterium | Key Gene(s) | Encoded Enzyme/Function | Regulatory Protein(s) | Reference |
|---|---|---|---|---|
| Azoarcus anaerobius | rehLS | Resorcinol Hydroxylase | RedR1, RedR2 | nih.gov |
| Azoarcus anaerobius | btdLS | Hydroxyhydroquinone Dehydrogenase | RedR1, RedR2 | nih.gov |
| Thauera aromatica | Homologs to A. anaerobius genes | Degradation of 3,5-dihydroxybenzoate via HHQ | DbdR (LysR-type) | researchgate.net |
Factors Influencing Biodegradation (e.g., Salinity, pH)
Salinity: High salt concentrations, often found in industrial wastewater from sources like coal gasification, can pose a challenge to conventional anaerobic treatment processes researchgate.netup.edu.mx. However, certain microbial communities and specific strains have demonstrated the ability to degrade phenolic compounds under saline conditions. For instance, studies on anaerobic membrane bioreactors have shown the feasibility of simultaneous degradation of resorcinol and phenol under saline conditions of up to 8 g Na⁺·L⁻¹ researchgate.net. The halotolerant bacterium Arthrobacter sp. W1 has been shown to degrade mixed phenolic compounds in the presence of up to 10% NaCl, although degradation rates were lower compared to conditions with 5% NaCl nih.govresearchgate.net. High salinity can negatively impact the activity of non-adapted microorganisms, potentially through osmotic stress and cell plasmolysis up.edu.mx.
pH: The pH of the environment is another critical factor. The optimal pH for the degradation of phenolic compounds can vary depending on the specific microbial strain and the degradation pathway. For the anaerobic degradation of α-resorcylate (a related compound) by Thauera aromatica, the initial oxidizing enzyme activity was maximal at pH 8.0 d-nb.infonih.gov. In contrast, photocatalytic degradation of resorcinol shows favorable chemical oxygen demand (COD) removal in neutral or basic pH ranges nih.gov. Electrochemical degradation of resorcinol has also been shown to be strongly pH-dependent, proceeding faster in alkaline environments, likely due to a greater abundance of hydroxyl species that facilitate the breakdown of the aromatic ring mdpi.com. For biodegradation by some bacterial strains, a neutral to slightly alkaline pH is often optimal; for example, Serratia sp. AQ5-03 showed the highest phenol degradation at pH 7.5 researchgate.net. Extreme pH values can denature the enzymes responsible for degradation copernicus.orgnih.gov.
Photodegradation Processes
This compound is susceptible to photodegradation, a process that can significantly contribute to its transformation in the environment. As a phenolic ester, it can undergo a photo-Fries rearrangement, a photochemical reaction where the acyl group migrates from the phenolic oxygen to the aryl ring, forming hydroxyaryl ketones thermofisher.comwikipedia.orgsciencemadness.org. This reaction can occur when materials containing such compounds are exposed to sunlight wikipedia.org.
The primary degradation product, resorcinol, also undergoes photodegradation in aqueous solutions, primarily through reactions with photochemically produced hydroxyl radicals nih.govwho.int. The direct photolysis of resorcinol is not expected to be significant as it does not absorb sunlight at wavelengths above 295 nm who.int. However, indirect photochemical degradation in the atmosphere via hydroxyl radicals is rapid, with a calculated half-life of about 2 hours who.int.
In water, the photocatalytic degradation (PCD) of resorcinol has been demonstrated using catalysts like zinc oxide (ZnO) under sunlight irradiation nih.gov. This process leads to the formation of intermediates, including 1,2,4-trihydroxybenzene (hydroxyhydroquinone) and 1,2,3-trihydroxybenzene, before eventual mineralization nih.govejournal.by. Studies using UV irradiation in the presence of nanocatalysts such as TiO₂ and ZnO have also confirmed that degradation proceeds mainly via hydroxyl radicals mdpi.comtandfonline.comresearchgate.net.
Hydrolysis Stability
The stability of this compound in water is largely determined by the susceptibility of its ester linkages to hydrolysis. Benzoate (B1203000) esters are generally considered to be biodegradable epa.gov. Under environmental conditions, these ester bonds can be cleaved, releasing resorcinol and benzoic acid.
In contrast, the resulting resorcinol molecule is stable against further hydrolysis. It lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9) nih.govwho.int. Therefore, while this compound is expected to undergo hydrolysis, its primary degradation product, resorcinol, is removed from the environment through other mechanisms like biodegradation and photodegradation rather than hydrolysis nih.gov. The production of resorcinol can also be achieved through the hydrolysis of other compounds, such as m-phenylenediamine, under industrial process conditions wikipedia.orggoogle.com.
Environmental Distribution and Exposure Potential
The environmental distribution of this compound is linked to the properties of its degradation product, resorcinol. Resorcinol may be released into the environment from industrial effluents associated with its production and use in the rubber, wood adhesive, dye, and pharmaceutical industries, as well as from coal processing and the combustion of wood and tobacco nih.govmst.dk.
Air, Water, and Soil Compartments
Air: If released to the air, resorcinol is expected to exist primarily in the vapor phase. It is rapidly degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 1.9 to 2 hours nih.govwho.int.
Soil: In soil, resorcinol is expected to have very high mobility based on an estimated organic carbon-normalized soil-water partition coefficient (Koc) of 10.6 to 65 nih.govepa.govchemsafetypro.com. This low Koc value indicates a low potential for adsorption to soil organic matter, suggesting it is more likely to leach into groundwater than to remain in the soil matrix huji.ac.ilresearchgate.netawsjournal.org. Biodegradation is considered an important fate process for resorcinol in soil environments nih.gov.
| Compartment | Key Process | Finding / Parameter | Reference |
|---|---|---|---|
| Air | Photodegradation | Half-life of ~2 hours (reaction with OH radicals) | who.int |
| Water | Biodegradation | Readily biodegradable | mst.dk |
| Water | Bioaccumulation | Low potential (Estimated BCF of 2-3) | nih.govmst.dk |
| Soil | Mobility | Very high mobility (Koc ~ 10.6 - 65) | nih.gov |
| Soil | Biodegradation | Important environmental fate process | nih.gov |
Waste Stream Analysis and Disposal
The management and disposal of waste containing this compound must adhere to stringent environmental regulations. Proper disposal practices are essential to prevent environmental contamination. The recommended disposal method for this compound, similar to its parent compound Resorcinol, involves chemical incineration. This process utilizes a combustible solvent to mix with the material, which is then burned in an incinerator equipped with an afterburner and scrubber system.
It is the responsibility of the waste generator to accurately characterize the waste materials according to applicable regulations, such as the U.S. Environmental Protection Agency (EPA) guidelines under 40 CFR 262.11. fishersci.com All disposal procedures must comply with federal, state, provincial, and local laws. fishersci.comwho.int Disposing of the product or its containers with household garbage is prohibited, and the substance should not be allowed to enter sewage systems or open water. fishersci.com For spills, the material should be contained using an inert absorbent, placed into sealed, properly labeled containers, and handled by a licensed chemical waste disposal firm. nj.govschoolwires.net It may be necessary to manage Resorcinol and its derivatives as hazardous waste, requiring consultation with state or federal environmental protection agencies for specific guidance. nj.gov
Bioconcentration and Bioaccumulation Potential
Specific experimental data on the bioconcentration and bioaccumulation of this compound are limited in publicly available scientific literature. However, an assessment can be initiated by examining the properties of its parent compound, Resorcinol.
Resorcinol itself has a low potential for bioaccumulation in aquatic organisms. mst.dk This is indicated by its estimated bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism. The estimated BCF for Resorcinol is approximately 2 to 3, suggesting it is not likely to concentrate significantly in the tissues of aquatic life. mst.dkmst.dk The octanol-water partition coefficient (log Kow), another indicator of bioaccumulation potential, is estimated to be 0.80 for Resorcinol. mst.dk
It is important to note that this compound is a larger molecule than Resorcinol, formed by the addition of two benzoate groups. This structural modification increases the lipophilicity ("fat-loving" nature) of the compound. Theoretically, an increase in lipophilicity can lead to a higher potential for a substance to bioaccumulate in the fatty tissues of organisms. However, without direct experimental BCF or log Kow data for this compound, its precise bioaccumulation potential remains unquantified.
Ecotoxicity Assessments and Environmental Impact
Resorcinol is classified as harmful and dangerous for the environment, specifically noted as being very toxic to aquatic organisms. nj.govmst.dk Ecotoxicity studies on Resorcinol have established its effects on various aquatic species. The lethal concentration for 50% of a test population (LC50) provides a measure of a substance's acute toxicity. For fish species such as the fathead minnow (Pimephales promelas), the 96-hour LC50 has been reported in the range of 36 to 100 mg/L. fishersci.com The substance is also toxic to invertebrates, as shown by the 48-hour LC50 for Daphnia magna (water flea), which is reported as 78 mg/L. fishersci.com
The following table summarizes key ecotoxicity findings for Resorcinol. It is crucial to reiterate that this data pertains to the parent compound and the specific ecotoxicological profile of this compound may differ.
| Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Freshwater Fish | Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 53.4 | fishersci.com |
| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | >100 | fishersci.com |
| Water Flea | Daphnia magna | LC50 | 48 hours | 78 | fishersci.com |
| Grass Shrimp | Palaemonetes pugio | LC50 | 96 hours | 42 | szabo-scandic.com |
Toxicological and Mechanistic Research
Cytotoxicity and Cellular Responses
Impact on Keratinocytes and Skin Health
Scientific literature, based on available search results, does not currently contain specific studies on the cytotoxic impact of Resorcinol (B1680541) Dibenzoate on keratinocytes or its direct effects on skin health.
Protective Mechanisms against Environmental Toxins (e.g., Benzo[a]pyrene)
There is currently no available research specifically investigating the protective mechanisms of Resorcinol Dibenzoate against environmental toxins such as Benzo[a]pyrene.
No studies were identified that specifically examine the effect of this compound on the inhibition of Aryl Hydrocarbon Receptor (AhR) activity.
Specific research on the activation of Nrf2-mediated antioxidant signaling by this compound is not available in the current scientific literature.
Oxidative Stress and Reactive Oxygen Species (ROS) Modulation
Detailed studies concerning the direct modulation of oxidative stress and reactive oxygen species (ROS) by this compound are not present in the reviewed scientific literature.
Anti-inflammatory Properties and Mechanisms
While direct studies on the anti-inflammatory properties of this compound are limited, research on a related derivative provides some insight. A study investigating the in vitro anti-inflammatory potential of various resorcinol derivatives, including 1,3-phenylene bis(2-chloro-4-nitrobenzoate), demonstrated anti-inflammatory activity. acs.org This particular derivative exhibited a dose-dependent inhibition of heat-induced hemolysis, a common in vitro model for assessing anti-inflammatory effects. acs.org At concentrations of 200 µg/mL and 400 µg/mL, the compound showed 51% and 70% inhibition, respectively. acs.org This suggests that the this compound scaffold may serve as a pharmacophore for developing compounds with anti-inflammatory properties. acs.org
Data Tables
Table 1: Cytotoxicity and Cellular Responses of this compound
| Endpoint | Cell Type | Finding |
|---|---|---|
| Impact on Keratinocytes and Skin Health | Keratinocytes | No data available |
| Protective Mechanisms against Benzo[a]pyrene | Not specified | No data available |
| Inhibition of Aryl Hydrocarbon Receptor (AhR) Activity | Not specified | No data available |
Table 2: Oxidative Stress and ROS Modulation by this compound
| Endpoint | System | Finding |
|---|---|---|
| Oxidative Stress Modulation | In vitro/In vivo | No data available |
Table 3: Anti-inflammatory Properties of this compound Derivatives
| Compound | Assay | Concentration | Result (% inhibition) |
|---|---|---|---|
| 1,3-phenylene bis(2-chloro-4-nitrobenzoate) | Heat-induced hemolysis | 200 µg/mL | 51% |
In Vitro Anti-inflammatory Potential
Research into the anti-inflammatory potential of resorcinol derivatives has been conducted to explore their therapeutic possibilities. In one such study, resorcinol was derivatized to investigate its anti-inflammatory effects in vitro. researchgate.net The study synthesized several derivatives, including 1,3-phenylene dibenzoate, 1,3-phenylene bis(4-nitrobenzoate), and 1,3-phenylene bis(2-chloro-4-nitrobenzoate). researchgate.net These compounds demonstrated anti-inflammatory properties at concentrations of 200 µg/mL and 400 µg/mL. researchgate.net The anti-inflammatory activity was assessed through the inhibition of heat-induced hemolysis and protein denaturation, which are common in vitro models for inflammation. researchgate.netnih.govnih.gov The stabilization of red blood cell membranes from heat-induced lysis is a well-established method for evaluating anti-inflammatory activity. nih.gov
In Silico Docking Analysis with Cyclooxygenase Enzymes
To understand the potential mechanism behind the observed anti-inflammatory effects, in silico docking analyses have been performed. researchgate.net These computational studies investigate the binding interactions between resorcinol derivatives and cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. researchgate.netinnovareacademics.in In a study on resorcinol derivatives, docking analysis was conducted using Autodock software to observe the binding patterns within the active site of the COX enzyme. researchgate.net Such analyses help predict the binding affinity and mode of interaction, providing insights for the potential development of new anti-inflammatory agents. researchgate.netbiomedpharmajournal.org The goal of these simulations is to identify how the chemical structure of the derivatives interacts with key amino acid residues in the enzyme's active site, which can inform further structural modifications to improve efficacy. researchgate.net
Inhibition of Heat-Induced Hemolysis
The in vitro anti-inflammatory activity of resorcinol derivatives has been quantified using the heat-induced hemolysis inhibition assay. researchgate.net This test measures the ability of a compound to protect human red blood cell (HRBC) membranes from lysis induced by heat. nih.gov In a study evaluating resorcinol derivatives, 1,3-phenylene bis(2-chloro-4-nitrobenzoate) exhibited a dose-dependent inhibition of hemolysis. researchgate.net At a concentration of 400 µg/mL, this compound showed a 70% inhibition of heat-induced hemolysis. researchgate.net Another derivative, 1,3-phenylene bis(4-nitrobenzoate), also demonstrated significant inhibition. researchgate.net The results for selected derivatives are presented below.
Table 1: Inhibition of Heat-Induced Hemolysis by Resorcinol Derivatives
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| 1,3-phenylene bis(4-nitrobenzoate) | 400 | Comparable to compound below |
| 1,3-phenylene bis(2-chloro-4-nitrobenzoate) | 200 | 51% |
| 1,3-phenylene bis(2-chloro-4-nitrobenzoate) | 400 | 70% |
Data sourced from Mahmuda et al., 2020. researchgate.net
Carcinogenicity Studies and Tumor Promotion Potential
Carcinogenicity studies have been conducted on the parent compound, resorcinol. The following sections detail findings from studies involving oral administration and skin application of resorcinol.
Oral Administration Studies
The carcinogenic potential of resorcinol has been evaluated through long-term oral administration studies in rodents. In a two-year gavage study conducted by the U.S. National Toxicology Program, resorcinol was administered to F344/N rats and B6C3F1 mice. nih.gov Groups of male and female mice received doses of 112 or 225 mg/kg body weight, five days a week for 104 weeks. nih.govnih.gov Similarly, male rats received 112 or 225 mg/kg, and female rats received 50, 100, or 150 mg/kg on the same schedule. nih.govnih.gov Under the conditions of these studies, there was no evidence of carcinogenic activity in male or female mice or rats. nih.govamazonaws.com No treatment-related gross or microscopic lesions were observed in the mice. nih.gov
Skin Application Studies
The effect of repeated dermal exposure to resorcinol has also been assessed. In one experiment, repeated skin application of resorcinol did not produce a carcinogenic effect in mice. nih.gov However, in a study using genetically modified, sensitive Tg.AC mice, epicutaneous application of resorcinol resulted in the formation of papillomas, indicating potential tumor-promoting activity on the skin under specific conditions. amazonaws.com In other studies on rats, dermal application led to skin effects such as hyperplasia, hyperkeratosis, and inflammation. who.int
Promotion Activity with Known Carcinogens
Several initiation-promotion studies have been conducted to determine if resorcinol can promote tumor development following exposure to a known carcinogen. who.int When applied to the skin of mice after an initiation treatment, resorcinol was demonstrated to be a tumor promoter. amazonaws.com In a series of other studies on its tumor-promoting potential, resorcinol was largely found to be inactive. amazonaws.com However, in one study where resorcinol was administered in the diet to rats previously treated with the carcinogen N-nitrosomethyl-n-amylamine, it caused a significant increase in the incidence of tongue papillomas and esophageal squamous cell carcinomas. nih.govamazonaws.com In other studies, resorcinol did not enhance the incidence of tumors in the bladder, forestomach, liver, or kidney after initiation with known carcinogens. nih.gov
Effects on Endocrine Systems (e.g., Thyroid Gland)
The endocrine-disrupting potential of resorcinol, the core component of this compound, has been a subject of significant scientific scrutiny, with a primary focus on its effects on the thyroid gland. Animal studies have demonstrated that resorcinol can induce thyroid dysfunction, effects on the central nervous system, and changes in the adrenal glands. mdpi.com Evidence suggests that resorcinol interferes with thyroid function, leading to potential adverse health effects. anses.fr
Studies in reptilian models, such as the lizard Podarcis siculus, have corroborated the findings from human and rodent studies. Exposure to resorcinol resulted in significant histopathological changes in the thyroid gland, including increased follicular cell height and decreased colloid area. nih.gov These anatomical changes were accompanied by hormonal imbalances, such as decreased serum levels of T4 and T3, and increased levels of TSH and TRH. nih.gov These findings support the classification of resorcinol as an endocrine-disrupting chemical. nih.gov
The target organs for resorcinol after repeated oral administration in animal studies include the thyroid, central nervous system, adrenal glands, kidneys, and liver. amazonaws.com
Genetic and Related Effects (Genotoxicity)
There is no specific data available regarding the germ cell mutagenicity or broader genotoxic profile of this compound itself. However, extensive research has been conducted on its parent compound, resorcinol.
In vitro studies have yielded mixed results. Resorcinol has been shown to induce sister chromatid exchange (SCE) and to be clastogenic (causing chromosomal damage) in some in vitro tests. amazonaws.com However, it did not induce gene mutations in various strains of Salmonella typhimurium or Escherichia coli in the Ames test, with or without metabolic activation. amazonaws.com The Scientific Committee on Consumer Safety (SCCS) noted that the in vitro mutagenic potential of resorcinol could not be entirely excluded and recommended an in vivo Comet assay be performed to clarify these findings. europa.eu
In contrast to the in vitro findings, all in vivo genotoxicity tests on resorcinol have produced negative results. amazonaws.com This suggests that the genotoxic effects observed in isolated cells may not translate to a whole-organism level, potentially due to metabolic detoxification processes. Despite the negative in vivo results for genotoxicity, epicutaneous application of resorcinol on transgenic Tg.AC mice did result in the formation of papillomas, and it was shown to be a tumor promoter when applied to the skin of mice after an initiation treatment. amazonaws.com
Table 1: Summary of Genotoxicity Data for Resorcinol
| Test System | Type of Assay | Result | Reference |
|---|---|---|---|
| In Vitro | |||
| Salmonella typhimurium | Gene Mutation (Ames Test) | Negative | amazonaws.com |
| Escherichia coli | Gene Mutation | Negative | amazonaws.com |
| Mammalian Cells | Sister Chromatid Exchange (SCE) | Positive | amazonaws.com |
| Mammalian Cells | Chromosome Aberrations (Clastogenicity) | Positive | amazonaws.com |
| In Vivo | |||
| Rodents | Various Assays | Negative | amazonaws.com |
| Transgenic Tg.AC Mice | Papilloma Formation (Epicutaneous) | Positive | amazonaws.com |
| Mice | Tumor Promotion (Skin) | Positive | amazonaws.com |
Sensitization Potential and Allergic Reactions
Clinical experience has established resorcinol as a skin sensitizer (B1316253) in humans, although it is considered uncommon. nih.gov Predictive animal and human tests had previously failed to identify it as such, but a local lymph node assay (LLNA) conducted in accordance with OECD guidelines correctly identified resorcinol as a skin sensitizer. nih.govnih.gov The LLNA study determined an EC3 value (the concentration needed to produce a threefold increase in lymphocyte proliferation) of approximately 6%. nih.govnih.gov This suggests its sensitizing potency is significantly lower than that of p-phenylenediamine (B122844) but comparable to hexyl cinnamic aldehyde. nih.gov High concentrations of resorcinol in topical formulations are discouraged due to the risk of sensitization. amazonaws.com
Furthermore, a study identified resorcinol monobenzoate, a very similar chemical structure, as a potential sensitizer. This highlights that the benzoate (B1203000) esters of resorcinol may also possess sensitizing properties.
Table 2: Sensitization Data for Resorcinol
| Test Method | Species | Result | Potency | Reference |
|---|---|---|---|---|
| Clinical Experience | Human | Positive (uncommon) | Low | nih.govnih.gov |
| Local Lymph Node Assay (LLNA) | Mouse | Positive | EC3 ~6% | nih.govnih.gov |
| Maximization Test | Human | Negative (at 5% provocation) | - | amazonaws.com |
Broader Toxicological Impact within Dihydroxybenzene Class
This compound belongs to the dihydroxybenzene family of chemicals. The isomers of resorcinol (1,3-dihydroxybenzene) are hydroquinone (B1673460) (1,4-dihydroxybenzene) and catechol (1,2-dihydroxybenzene), and their toxicological profiles provide a broader context for understanding the potential hazards of this chemical class. nih.govacs.org Dihydroxybenzene isomers are considered hazardous pollutants due to their high toxicity and potential carcinogenicity. nih.govacs.org
Hydroquinone is noted for its potential mutagenicity and nephrotoxicity in animals. rsc.org It is also associated with skin depigmentation and ocular and respiratory issues with high exposure. mdpi.com Catechol is known as an irritant to the skin, eyes, and respiratory tract. rsc.org In some cases, it has been linked to DNA damage and even death. rsc.org
The toxicity of these compounds, even at low concentrations, is a concern due to their low biodegradability in the environment. rsc.org Like resorcinol, both hydroquinone and catechol are recognized as environmental pollutants found in water sources, which poses a risk to human health. rsc.orgrsc.org The U.S. Environmental Protection Agency (EPA) and the European Union (EU) have highlighted the high environmental toxicity of dihydroxybenzene isomers. rsc.org
Regulatory Science and Risk Assessment
Regulatory Status and Classification of Resorcinol (B1680541) Derivatives
The regulatory status of resorcinol derivatives, including resorcinol dibenzoate, is complex and varies by region. Much of the regulatory focus is directed at the parent compound, resorcinol, due to its widespread use and potential health effects. This scrutiny invariably affects its derivatives.
In the European Union, the Cosmetic Products Regulation (EC No 1223/2009) sets strict concentration limits for resorcinol in cosmetic products, such as a maximum of 1.25% in oxidative hair dyes after mixing and 0.5% in hair lotions and shampoos. pmarketresearch.comtga.gov.aueuropa.eu These regulations are based on scientific opinions from bodies like the Scientific Committee on Consumer Safety (SCCS), which assesses the risk to consumer health. europa.eu Although a safety data sheet for a specific this compound product indicates it is not listed as a Substance of Very High Concern (SVHC) under REACH regulations, the ongoing evaluation of resorcinol has significant implications for its derivatives. tcichemicals.com
EU Priority Lists and Endocrine Disruption Concerns
A primary driver of regulatory action against resorcinol and its derivatives is the concern over endocrine-disrupting properties. beuc.eu Resorcinol has been identified as a substance capable of inhibiting thyroperoxidase (TPO), an essential enzyme for thyroid hormone synthesis, leading to concerns about thyroid disruption. researchgate.netsafecosmetics.orgnih.gov
Key points regarding its status in the EU include:
EU Priority List: Resorcinol was listed as a Category 1 substance (substance of high concern) on the EU's priority list for further evaluation of its role in endocrine disruption. mst.dk
SVHC Candidacy: France nominated resorcinol for identification as a Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties that may cause serious effects on human health. anses.frcirs-group.com While the Member State Committee did not reach a unanimous agreement initially, the proposal highlights the significant level of concern. anses.frcirs-group.com
CLP Regulation: More recently, France's ANSES has put forward a proposal to classify resorcinol as an endocrine disruptor for human health (Category 1) under the CLP Regulation (Classification, Labelling and Packaging), a move made possible by the creation of this specific hazard class. anses.fr
These regulatory evaluations of resorcinol create a precedent and a framework that influences the assessment and classification of its derivatives, such as this compound. mst.dk
Substance Flow Analysis and Exposure Estimates
Substance Flow Analysis (SFA) is a systematic method used to quantify the flows and stocks of a substance within a defined system, such as a country. This analysis is crucial for estimating potential exposure to humans and the environment.
A substance flow analysis for resorcinol conducted by the Danish Environmental Protection Agency provides a template for how such an assessment is performed. mst.dk The study, which lists this compound as a key derivative, investigated the use, consumption, and disposal of resorcinol to map its dissemination and exposure potential. mst.dk The analysis quantifies the amounts of resorcinol used in various applications, which is the first step in estimating environmental and human exposure. mst.dk
The EU's Technical Guidance Document for risk assessment provides standardized calculation rules and default values to estimate emissions to air, water, and soil from industrial processes. mst.dk Human exposure, for instance from the use of hair dye products, is also estimated using procedures from this guidance. mst.dk
Below is an example of a mass balance table for resorcinol from the Danish SFA, illustrating the type of data generated in such an analysis.
Table 1: Minimum and Maximum Amounts of Resorcinol Imported for Processing and Use in Denmark (kg/year)
| Application/Process | Minimum Amount (kg) | Maximum Amount (kg) |
|---|---|---|
| Production of glue | 751 | 751 |
| Chemical synthesis | 2000 | 2000 |
| Import of wood glue | 2640 | 14000 |
| Rubber production | 260 | 3900 |
| Hair dyeing | 1000 | 1700 |
| Use of pharmaceuticals | 15 | 15 |
| Total | 6666 | 22366 |
While this data is for the parent compound, it demonstrates the methodology that would be applied to fully understand the life cycle and potential exposure pathways of this compound.
Development of Science-Based Guidelines
The regulation of chemicals like this compound relies on a foundation of science-based guidelines for testing and assessment. These guidelines are developed through international collaboration to ensure they reflect current scientific understanding and meet the needs of regulatory agencies worldwide.
A cornerstone of this system is the OECD Guidelines for the Testing of Chemicals . oecd.org These guidelines are a collection of internationally recognized and accepted methods for assessing the potential effects of chemicals on human health and the environment. oecd.orgoecd.org They are used by governments, industry, and independent laboratories for regulatory safety testing and are essential for chemical registration and notification. oecd.org The guidelines are continuously updated to keep pace with scientific progress, including the principles of reducing, refining, and replacing animal testing (the 3Rs). oecd.orgnih.gov
The guidelines are divided into five sections:
Section 1: Physical Chemical Properties
Section 2: Effects on Biotic Systems
Section 3: Environmental Fate and Behaviour
Section 4: Health Effects
Section 5: Other Test Guidelines wikipedia.org
These standardized methods ensure that data generated on a chemical in one country can be accepted by others, a principle known as Mutual Acceptance of Data (MAD), which reduces non-tariff barriers to trade and avoids duplicative testing. wikipedia.org
Risk Assessment Methodologies for Chemical Compounds
Chemical risk assessment is a scientific process to evaluate the probability of an adverse health or environmental effect occurring from exposure to a chemical. The fundamental principle is that risk is a function of both the inherent hazard of a substance and the level of exposure to it. service.gov.uk
The process generally involves three main steps:
Hazard Characterization: This step identifies the intrinsic adverse effects a chemical can cause. nih.gov It involves reviewing toxicological data from various sources, including studies conducted according to OECD guidelines. For resorcinol, for example, hazard characterization has focused on its potential as a skin sensitizer (B1316253) and an endocrine disruptor. tga.gov.auresearchgate.net
Exposure Assessment: This involves identifying the sources, pathways, and extent of human and environmental exposure to a chemical. nih.gov This can include exposure from consumer products, industrial uses, and environmental release, often quantified through methods like Substance Flow Analysis.
Risk Characterization: This final step integrates the hazard and exposure information to estimate the probability and severity of adverse effects. nih.gov Under regulations like REACH, this involves comparing exposure levels to derived safety thresholds, such as the Derived No-Effect Level (DNEL). service.gov.uk
In recent years, there has been a significant push to incorporate New Approach Methodologies (NAMs) into risk assessment. researchgate.netecetoc.org These include in silico (computer modeling), in vitro (test-tube), and targeted in vivo methods designed to provide safety information more efficiently and with less reliance on animal testing. nih.govresearchgate.net Frameworks are being developed to integrate NAMs into regulatory systems like REACH in a transparent and science-based manner. nih.govecetoc.org
Collaborative Research in Regulatory Science (Academia, Industry, Government)
The complexity of modern chemical risk assessment necessitates strong collaboration between government agencies, industry, and academic institutions. These partnerships are crucial for developing and validating new scientific tools and ensuring that regulatory decisions are based on the best available science.
Examples of such collaborative efforts include:
The U.S. EPA's New Chemicals Collaborative Research Program (NCCRP): Launched under the Toxic Substances Control Act (TSCA), this program is a partnership between different EPA offices (like the Office of Chemical Safety and Pollution Prevention and the Office of Research and Development) and other federal entities. epa.govepa.gov Its goal is to modernize the risk assessment of new chemicals by refining existing approaches (like read-across) and developing and implementing NAMs. epa.govepa.gov
The American Chemistry Council's (ACC) Long-Range Research Initiative (LRI): This industry-supported initiative funds independent research to advance chemical safety science, including the development of NAMs and modernizing risk-based assessment technologies. The LRI participates in public-private partnerships, such as with the National Institutes of Health (NIH), to accelerate the validation and use of non-animal methods in regulatory decision-making. americanchemistry.com
European Partnerships and Programs: In Europe, programs like the Erasmus Mundus Master in Chemical Innovation and Regulation (ChIR) train professionals to manage chemical risks and meet regulatory responsibilities, fostering collaboration between universities and industry. emmcchir.org Such initiatives aim to bridge the gap between scientific innovation and regulatory application.
These collaborations are essential for advancing regulatory science, improving the efficiency and accuracy of chemical safety assessments, and building confidence in new methodologies among all stakeholders. americanchemistry.comhealthandenvironment.org
Analytical Methodologies for Resorcinol Dibenzoate in Complex Matrices
Quantitative Analysis in Environmental Samples
While specific studies on the widespread environmental monitoring of resorcinol (B1680541) dibenzoate are limited, the analytical principles for its detection can be inferred from methodologies developed for analogous compounds, such as other organophosphorus flame retardants (OPFRs) and polymer additives found in the environment. Compounds like Resorcinol bis(diphenylphosphate) (RDP), which are also used in plastics, have been detected and quantified in environmental dust, providing a framework for analyzing similar semi-volatile organic compounds. acs.orgnih.gov
Environmental dust is a significant matrix for assessing human exposure to chemicals that migrate from consumer products. acs.orgresearchgate.net The analysis of these complex environmental samples typically involves solvent extraction to isolate the target analytes from the particulate matter, followed by clean-up steps to remove interfering substances. For instance, in the analysis of RDP in house dust, high concentrations of the parent compound and its byproducts were successfully quantified. acs.orgnih.gov One study found RDP concentrations in dust collected from electronics ranging from 23 to 29,118 ng/g. acs.orgnih.gov
The primary analytical technique for such trace-level quantification is high-resolution mass spectrometry coupled with liquid chromatography. acs.orgnih.gov This approach offers the necessary sensitivity and selectivity to distinguish the target analyte from a complex mixture of environmental contaminants. Although data on resorcinol dibenzoate itself is scarce, the methods used for RDP, involving solvent extraction and LC-MS analysis, would be directly applicable for its quantification in environmental dust and potentially other matrices like soil or water, should it be identified as a contaminant of concern. acs.orgresearchgate.net
Detection and Quantification in Industrial Products
This compound is intentionally added to industrial products, particularly plastics and polymers, to enhance their stability against UV degradation. Therefore, analytical methods are focused on its extraction and quantification from these solid matrices.
A key challenge is the efficient extraction of the additive from the polymer backbone without degrading it. Methodologies developed for other plastic additives, such as flame retardants, are highly relevant. A simple and effective method for analyzing additives like Resorcinol bis-(diphenylphosphate) (PBDPP or RDP) in plastic consumer products involves solvent extraction followed by analysis using liquid chromatography-atmospheric pressure chemical ionization (LC-APCI) coupled to high-resolution time-of-flight mass spectrometry (TOF-MS). nih.govresearchgate.net This technique has proven effective for quantifying RDP in various electronics, with detected concentrations ranging from 0.002% to as high as 7.8% by weight (w/w). nih.govnih.gov The detection limits for this method were low enough for trace quantitation, at 0.001% w/w for RDP. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing additives. Volatile and semi-volatile organic compounds (VOCs) emitted from plastic products can be collected and analyzed. For example, resorcinol monobenzoate, a closely related compound, was identified in the emissions from U-matic videotapes using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). tandfonline.com This indicates that GC-MS is suitable for identifying resorcinol-based stabilizers in industrial goods. Furthermore, screening methods using high-resolution time-of-flight mass spectrometry have successfully identified RDP and its related impurities in the plastic casings of electrical equipment. acs.orgnih.gov These established methods for polymer additives provide a solid foundation for the quality control and quantitative analysis of this compound in industrial applications. acs.orgnih.gov
Spectrophotometric Methods for Resorcinol Derivatives
Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a straightforward and cost-effective approach for the quantification of aromatic compounds, including resorcinol derivatives. The principle relies on the Beer-Lambert law, where the absorbance of a substance in a solution is directly proportional to its concentration.
This compound possesses strong chromophores—the resorcinol ring and two benzoate (B1203000) groups—which absorb light in the ultraviolet region of the electromagnetic spectrum. While specific studies detailing a spectrophotometric method for this compound are not prevalent, the technique has been used to characterize related compounds. For instance, UV-Vis spectrophotometry was employed to measure the spectra of polymers derived from resorcinol monobenzoate, confirming the utility of this method for compounds containing the resorcinol benzoate structure. yok.gov.tr
For quantitative analysis, a calibration curve would be prepared using standards of pure this compound of known concentrations. The sample containing the analyte would need to be dissolved in a suitable UV-transparent solvent, and any interfering substances from the matrix would have to be removed through extraction and clean-up procedures. The absorbance measured at the wavelength of maximum absorption (λmax) can then be used to determine the concentration of this compound in the sample. This approach is analogous to methods developed for resorcinol and other phenolic compounds, which often involve a chemical reaction to produce a colored product that can be measured in the visible range. nih.govnih.gov
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are the cornerstone for the separation and identification of this compound in complex mixtures due to their high resolution and sensitivity, especially when coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of semi-volatile and non-volatile compounds. A reverse-phase (RP) HPLC method has been successfully developed for the analysis of the closely related compound, resorcinol monobenzoate. sielc.com This method is directly adaptable for this compound. The separation can be achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid. sielc.com Detection is typically performed using a UV detector, leveraging the strong UV absorbance of the analyte. sielc.comnih.gov
Table 1: Example HPLC Conditions for Analysis of Resorcinol Benzoates
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC | sielc.com |
| Column | Newcrom R1 (C18 type) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
| Detection | UV Detector | sielc.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds. It separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions. GC-MS has been used to identify resorcinol monobenzoate in consumer products and mass spectral data for it is available in public libraries. tandfonline.comnih.gov A similar approach would be effective for this compound, providing both retention time data for quantification and a mass spectrum for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution analyzers like Time-of-Flight (TOF), is the state-of-the-art for analyzing polymer additives in both industrial and environmental samples. acs.orgnih.govnih.gov LC-APCI-TOF-MS has been validated for the analysis of RDP in plastics, demonstrating excellent sensitivity and the ability to overcome matrix effects. nih.gov This powerful combination allows for the confident identification and precise quantification of this compound and its potential degradation products at trace levels. acs.orgnih.gov
Table 2: Advanced Chromatographic Methods for Related Polymer Additives
| Technique | Matrix | Analyte Example | Key Advantages | Reference |
|---|---|---|---|---|
| LC-APCI-TOF-MS | Plastics, Consumer Products | Resorcinol bis(diphenylphosphate) | High sensitivity, low matrix effects, trace quantification | nih.gov |
| LC-HRMS | Environmental Dust, Plastics | Resorcinol bis(diphenylphosphate) | Identification of parent compound, impurities, and breakdown products | acs.orgnih.gov |
| TD-GC-MS | Consumer Products (Videotapes) | Resorcinol monobenzoate | Analysis of volatile/semi-volatile emissions without solvent extraction | tandfonline.com |
Emerging Research Areas and Future Perspectives
Resorcinol (B1680541) Dibenzoate in Nanopharmaceutical Formulations
Direct research on the formulation of resorcinol dibenzoate within nanopharmaceutical carriers is not extensively documented. However, the broader class of resorcinol derivatives is being actively investigated for nano-based delivery systems to improve stability, solubility, and targeted delivery. For instance, phenylethyl resorcinol, a potent skin-lightening agent, has been successfully encapsulated in nanoliposomes and nanoemulsions to enhance its photostability and skin penetration. researchgate.netnih.gov
Strategies used for related compounds offer a blueprint for this compound. Formulations such as solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) are being explored for various dermatological applications, including enhancing the antioxidant and anti-inflammatory activity of encapsulated compounds. mdpi.com The encapsulation of resorcinol derivatives in these lipid-based nanovesicles can improve drug accumulation at the target site compared to the free drug. researchgate.net Given these advancements, it is plausible that this compound could be formulated into similar nanocarriers to control its release, improve its compatibility with other formulation ingredients, or enhance its therapeutic efficacy in future pharmaceutical or cosmeceutical products.
Potential in Bioelectrochemical Systems and Wastewater Treatment
The potential of this compound in bioelectrochemical systems (BES) and wastewater treatment is primarily inferred from the well-documented behavior of resorcinol. Resorcinol is recognized as a significant aromatic pollutant in industrial wastewater, including effluents from coal gasification and the production of pharmaceuticals and dyes. aidic.itresearchgate.net Its degradation is a key focus of environmental engineering.
Studies have shown that resorcinol can be an efficient substrate in BES. In one study, a resorcinol-fed BES demonstrated high efficiency, with a current density of up to 0.26 ± 0.05 mA/cm² and a coulombic efficiency of 74.3 ± 10.7%. nih.gov This high performance is attributed to the readily fermentable nature of resorcinol and a syntrophic interaction between resorcinol-degrading bacteria and anode-respiring bacteria. nih.gov This suggests that aromatics following the resorcinol metabolic pathway can be treated effectively with good energy recovery. nih.gov
In conventional wastewater treatment, resorcinol shows good biodegradability under certain conditions. Simulation tests have demonstrated high removal rates.
Table 1: Resorcinol Degradation in Wastewater Treatment Simulations
| Initial Concentration | Conditions | Degradation/Removal Rate | Source |
|---|---|---|---|
| 138 mg/L | Wastewater treatment plant simulation (3 hr hydraulic retention) | 95–100% (based on DOC) | who.int |
| 500 mg/L | Wastewater treatment plant simulation (5 days) | >60% | who.int |
| 500 mg/L | Anaerobic sludge (serum bottle test) | 36% | who.int |
| 100-1000 mg/L | Adsorption on Granular Activated Carbon (GAC) | Model-dependent (Extended Freundlich and Modified Langmuir models fit well) | nih.gov |
Given that this compound is an ester of resorcinol, it is anticipated that in a biologically active wastewater environment, it would undergo hydrolysis to yield resorcinol and benzoic acid. The released resorcinol would then be degraded through established anaerobic or aerobic pathways. nih.govnih.gov Therefore, BES and other bioremediation strategies shown to be effective for resorcinol are highly relevant for the treatment of waste streams containing this compound. sci-hub.semdpi.com
Role in Atmospheric Chemistry and Aerosol Formation
The role of this compound in atmospheric chemistry is not directly studied, but the behavior of its parent compound, resorcinol, offers significant insights. Resorcinol has been identified in emissions from biomass burning and is considered a precursor to secondary organic aerosols (SOA), which have major impacts on air quality and climate. researchgate.netnih.gov
Laboratory chamber studies have investigated the gas-phase oxidation of resorcinol to understand its potential to form aerosols. researchgate.net The reactions of resorcinol with key atmospheric oxidants, hydroxyl (OH) radicals (daytime conditions) and nitrate (B79036) (NO₃) radicals (nighttime conditions), have been shown to produce SOA with significant yields. researchgate.net
Table 2: Secondary Organic Aerosol (SOA) Yields from Resorcinol Oxidation
| Reactant | Oxidant | SOA Yield | Identified Products | Source |
|---|---|---|---|---|
| Resorcinol | OH radical | 0.86 | Benzenetriol, Hydroxymuconic semialdehyde (particle phase); Hydroxybenzoquinone (gas phase) | researchgate.net |
| Resorcinol | NO₃ radical | 0.09 | Nitrobenzenetriol (particle phase); Nitroresorcinol (gas phase) | researchgate.net |
Furthermore, studies combining experimental methods with molecular dynamics simulations have shown that resorcinol is surface-active in aqueous solutions. nih.govrsc.org It can form ordered structures at the liquid-vapor interface, inducing a more ordered, tetrahedral structure in nearby water molecules. nih.govrsc.org This ordering effect may be relevant for the nucleation of ice in the atmosphere, a critical process in cloud formation and precipitation. nih.gov As a derivative, this compound released into the atmosphere could potentially undergo chemical transformations (e.g., hydrolysis, photolysis) to form resorcinol, which would then participate in these aerosol formation and ice nucleation pathways.
Applications in Agricultural Chemistry and Plant Physiology
While direct studies on this compound in agriculture are scarce, research on resorcinol has shown significant positive effects on plant growth and stress tolerance. nih.govacs.org These findings provide a strong rationale for investigating this compound, potentially as a more stable or slow-release alternative. Foliar application of resorcinol on tomato plants (Lycopersicon esculentum Mill.) has been demonstrated to enhance germination, growth, and the concentration of key metabolites. nih.govacs.orgresearchgate.net
Impact on Plant Growth and Metabolite Content
Table 3: Effect of Resorcinol (0.1 μM/L) on Tomato Plant Growth and Metabolites
| Parameter | Control Value | Resorcinol-Treated Value | Source |
|---|---|---|---|
| Shoot Length (cm) | - | 14.5 | acs.org |
| Root Length (cm) | - | 3.6 | acs.org |
| Fresh Weight (g) | - | 4.37 | acs.org |
| Dry Weight (g) | - | 1.57 | acs.org |
| Total Protein (μg/g) | - | 79.9 | nih.govacs.org |
| Total Phenol (B47542) (μg/g) | - | 58.8 | nih.govacs.org |
| Total Soluble Sugar (μg/g) | - | 42.5 | nih.govacs.org |
| Flavonoid (μg/g) | - | 0.09 | nih.govacs.org |
| Indole-3-acetic acid (IAA) (μg/g) | - | 0.81 | nih.govacs.org |
| Gibberellic acid (GA) (μg/g) | - | 47.3 | nih.govacs.org |
These results suggest a potential role for resorcinol-based compounds in enhancing crop yields and quality. nih.gov The application of this compound could offer a method for sustained delivery of the active resorcinol moiety to plants.
Modulation of Antioxidant Enzyme Systems in Plants
Abiotic stress in plants often leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage. nih.govacs.org Plants counteract this with a sophisticated antioxidant defense system, including enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). Research shows that resorcinol can positively modulate this system. acs.org
In tomato plants, treatment with 0.1 μM/L resorcinol significantly reduced the accumulation of hydrogen peroxide (H₂O₂), a major ROS, compared to control groups. acs.org This reduction in oxidative stress was correlated with a significant increase in the activity of key antioxidant enzymes. acs.org
Table 4: Effect of Resorcinol (0.1 μM/L) on Antioxidant Enzymes in Tomato Plants
| Enzyme | Control Value (units/g) | Resorcinol-Treated Value (units/g) | Source |
|---|---|---|---|
| Catalase (CAT) | 1.9 | 3.7 | acs.org |
| Superoxide Dismutase (SOD) | 6.7 | 9.6 | acs.org |
This enhancement of the plant's natural defense mechanisms highlights the potential of resorcinol-based compounds to improve crop resilience to environmental stressors. acs.org Investigating whether this compound can elicit similar or more prolonged effects is a logical next step for its application in agricultural chemistry.
Computational Chemistry and In Silico Modeling for Predictive Research
Computational chemistry and in silico modeling are powerful tools for accelerating research and predicting the properties and activities of chemical compounds, thereby reducing the need for extensive experimental work. researchgate.netcam.ac.uk While specific computational models for this compound are not widely published, methods applied to resorcinol and its other derivatives demonstrate a clear path for future predictive research.
Molecular dynamics (MD) simulations have been used to study the behavior of resorcinol at liquid-vapor interfaces, providing insights into its surface activity and its ability to structure water molecules, which is relevant to its role in atmospheric chemistry. nih.govrsc.org
Molecular docking studies have been employed to predict the binding interactions of various resorcinol-containing compounds with biological targets. For example, docking simulations have been used to investigate how resorcinol derivatives inhibit enzymes like tyrosinase, providing a structural basis for their activity. nih.gov These studies often reveal key interactions, such as hydrogen bonding and π-π stacking, between the resorcinol ring and amino acid residues in the enzyme's active site. nih.gov
Furthermore, machine learning models trained on large datasets of chemical structures and biological activities are being developed to predict the properties of new compounds. cam.ac.uk Such models could be trained to predict the agricultural bioactivity, environmental fate, or potential pharmaceutical applications of this compound based on its structural features and comparison to a database of known molecules. researchgate.netcam.ac.uk These in silico approaches would be invaluable for systematically exploring the potential of this compound and prioritizing experimental research in the emerging areas discussed.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interactions between molecules at an atomic level. In the context of resorcinol and its derivatives, these techniques have been employed to understand their binding mechanisms with biological targets and to predict their behavior in different environments.
Molecular docking studies have been utilized to investigate the binding of resorcinol derivatives to various enzymes and receptors. For instance, in silico docking analysis has been performed to observe the binding modes of resorcinol derivatives within the cyclooxygenase (COX) enzyme, which is a key target for anti-inflammatory drugs. researchgate.net These studies help in understanding the structure-activity relationship and guide the design of new derivatives with improved inhibitory potential. researchgate.net The primary goal of such studies is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Furthermore, molecular docking has been instrumental in elucidating the interaction between resorcinol and DNA. researchgate.net These simulations have revealed that the hydroxyl groups of resorcinol can form electrostatic interactions with the phosphate (B84403) backbone of DNA. researchgate.net This information is crucial for understanding the potential effects of resorcinol on genetic material. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions over time. Atomistic MD simulations have been used to study the behavior of resorcinol and its analogs at interfaces, such as the liquid-vapor interface of aqueous solutions. rsc.org These simulations, in conjunction with experimental techniques like X-ray photoelectron spectroscopy, have shown that resorcinol molecules can induce local ordering of water molecules at the interface. rsc.org Such studies are important for understanding the surface activity of these compounds.
In the study of lipid bilayers, a fundamental component of cell membranes, MD simulations have been used to explore the effects of resorcinolic lipids. nih.gov These simulations have demonstrated that resorcinols can either stabilize or disrupt the membrane structure depending on how they are incorporated, offering a detailed view of the underlying molecular mechanisms. nih.gov
Table 1: Examples of Molecular Simulation Studies on Resorcinol and its Derivatives
| Compound/System | Simulation Technique | Key Findings | Reference |
| Resorcinol Derivatives | Molecular Docking | Observed binding modes in cyclooxygenase enzyme. | researchgate.net |
| Resorcinol and ct-DNA | Molecular Docking | Revealed binding between hydroxyl groups of resorcinol and the phosphate backbone of DNA. | researchgate.net |
| Resorcinol in Aqueous Solution | Molecular Dynamics | Induced local ordering of water molecules at the liquid-vapor interface. | rsc.org |
| Resorcinolic Lipids and Phospholipid Bilayers | Molecular Dynamics | Demonstrated both stabilizing and disruptive effects on the membrane structure. | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. For resorcinol and its derivatives, SAR studies have been crucial in identifying the key structural features responsible for their various applications.
The anti-inflammatory potential of resorcinol derivatives has been investigated through SAR studies. By synthesizing and testing a series of derivatives, researchers have been able to correlate specific structural modifications with changes in anti-inflammatory activity. researchgate.net For example, the introduction of certain substituents on the resorcinol ring can enhance its ability to inhibit enzymes like cyclooxygenase. researchgate.net
In the field of developmental toxicity, SAR studies have been conducted on substituted phenols, including resorcinol, to understand how different structural features contribute to their toxic effects. amazonaws.com These studies help in predicting the potential toxicity of new compounds and in designing safer alternatives.
The unique meta-substitution pattern of the hydroxyl groups in resorcinol provides unexpected and outstanding properties to polymers synthesized from it. e-bookshelf.de This structural feature is a key aspect of the SAR of resorcinol-based polymers, contributing to their desirable characteristics such as weatherability and high strength. e-bookshelf.de
Exploration of this compound in Novel Materials and Technologies
The unique chemical structure of resorcinol and its derivatives, including this compound, has led to their exploration in a wide range of novel materials and technologies. e-bookshelf.de The versatility of resorcinol chemistry allows for the development of advanced materials with tailored properties. e-bookshelf.deethernet.edu.et
One of the most significant applications of resorcinol derivatives is as UV absorbers . e-bookshelf.deethernet.edu.etchemicalbook.com Resorcinol-based compounds are incorporated into various materials, such as plastics and cosmetic formulations, to protect them from the damaging effects of ultraviolet radiation. e-bookshelf.dechemicalbook.comgoogle.com Resorcinol monobenzoate, a closely related compound to this compound, is specifically used as a UV-light absorber in outdoor plastics and as a color stabilizer in cosmetics. chemicalbook.com The development of weatherable thermoplastic polyestercarbonates, which retain their gloss and color after prolonged sun exposure, is a testament to the effectiveness of resorcinol-based UV stabilizers. e-bookshelf.de
Resorcinol chemistry is also pivotal in the development of high-performance polymers . e-bookshelf.deresearchgate.net For example, a highly crystalline super-thermoplastic poly(cyanoarylene ether) material has been synthesized from resorcinol. e-bookshelf.deethernet.edu.et Furthermore, a derivative of resorcinol, 4,6-diaminoresorcinol, is a key component in the production of Zylon, one of the world's strongest fibers. e-bookshelf.deethernet.edu.et
In the realm of adhesives , resorcinol-formaldehyde-latex (RFL) adhesives have been a dominant technology for bonding various synthetic fibers to rubber compounds, a critical application in the manufacturing of high-performance tires. e-bookshelf.deresearchgate.net
The exploration of resorcinol derivatives extends to the field of flame retardants . e-bookshelf.de Resorcinol-derived phosphate ester compounds have shown advantages as flame retardants in advanced thermoplastic polymers. e-bookshelf.deethernet.edu.et
Table 2: Applications of Resorcinol Derivatives in Novel Materials and Technologies
| Application Area | Specific Technology/Material | Key Benefit | Reference |
| UV Protection | Weatherable thermoplastic polyestercarbonates | Outstanding retention of gloss and color | e-bookshelf.de |
| UV Protection | UV absorbers in plastics and cosmetics | Protection from UV degradation | e-bookshelf.dechemicalbook.comgoogle.com |
| High-Performance Polymers | Poly(cyanoarylene ether) (PEN) | High crystallinity and thermal stability | e-bookshelf.deethernet.edu.et |
| High-Performance Polymers | Zylon fiber (from 4,6-diaminoresorcinol) | World's strongest fiber | e-bookshelf.deethernet.edu.et |
| Adhesives | Resorcinol-Formaldehyde-Latex (RFL) | Strong bonding of fibers to rubber | e-bookshelf.deresearchgate.net |
| Flame Retardants | Resorcinol-derived phosphate esters | Flame retardancy in thermoplastics | e-bookshelf.deethernet.edu.et |
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing resorcinol dibenzoate, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves esterification of resorcinol with benzoyl chloride under controlled conditions (e.g., using a base catalyst like pyridine). To ensure reproducibility, document reagent purity, stoichiometric ratios, temperature control (±2°C), and reaction time. Validate outcomes via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity (>98%) .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and crystallinity. Pair this with Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., ester C=O stretches at ~1720 cm⁻¹). Quantitative purity assessment requires gas chromatography (GC) or HPLC with UV detection, calibrated against certified reference standards .
Q. How should researchers design experiments to assess this compound’s stability under standard laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% relative humidity (ICH guidelines). Monitor degradation via periodic HPLC analysis. Include control samples and triplicate testing to account for environmental variability. Statistical tools like ANOVA can identify significant changes in stability over time .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermal degradation data for this compound?
- Methodological Answer : Conflicting DSC or thermogravimetric analysis (TGA) results may arise from polymorphism or moisture absorption. Address this by standardizing sample preparation (e.g., lyophilization to remove moisture) and cross-validating with X-ray diffraction (XRD) to detect crystalline phases. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways under varying conditions .
Q. How can researchers systematically evaluate this compound’s interactions with polymer matrices in composite materials?
- Methodological Answer : Design a factorial experiment varying polymer type (e.g., polyethylene vs. polystyrene) and this compound concentration (0.1–5% w/w). Characterize interactions via tensile testing, dynamic mechanical analysis (DMA), and scanning electron microscopy (SEM). Apply regression analysis to correlate concentration with mechanical properties, ensuring p-values <0.05 for significance .
Q. What statistical approaches are recommended for interpreting contradictory bioavailability data in this compound pharmacokinetic studies?
- Methodological Answer : Use meta-analysis to aggregate data from multiple in vivo studies, adjusting for variables like animal models or administration routes. Apply mixed-effects models to account for heterogeneity. Sensitivity analyses can identify outlier studies, while funnel plots detect publication bias .
Methodological Considerations for All Research
- Data Validation : Ensure raw data is archived with metadata (e.g., instrument calibration logs, reagent batch numbers) to support replication .
- Conflict Resolution : Address contradictory findings by re-examining experimental assumptions (e.g., solvent purity, measurement precision) and employing orthogonal analytical techniques .
- Ethical Reporting : Disclose all negative results and methodological limitations to avoid bias, aligning with principles of scientific integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
